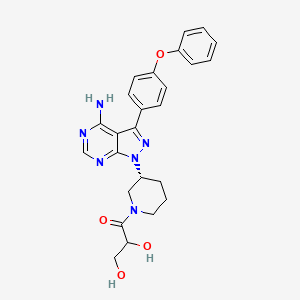
2-(Aminomethyl)quinclidine Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)quinclidine Dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2 . It is a derivative of quinuclidine, a bicyclic amine used as a catalyst and chemical intermediate for various preparations .
Molecular Structure Analysis
The molecular structure of 2-(Aminomethyl)quinclidine Dihydrochloride consists of a quinuclidine ring with an aminomethyl group attached . The InChI string of the compound isInChI=1S/C8H16N2.2ClH/c9-6-8-5-7-1-3-10(8)4-2-7;;/h7-8H,1-6,9H2;2*1H . Physical And Chemical Properties Analysis
The molecular weight of 2-(Aminomethyl)quinclidine Dihydrochloride is 213.15 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass is 212.0847040 g/mol , and its monoisotopic mass is also 212.0847040 g/mol . The topological polar surface area is 29.3 Ų .Wissenschaftliche Forschungsanwendungen
Cholinesterase Inhibitor Research
One of the applications of 2-(Aminomethyl)quinclidine Dihydrochloride is in the field of cholinesterase inhibitor research. The quinuclidine core has been identified as a good scaffold for cholinesterase binding, which is significant in the study of drugs acting in the cholinergic system .
Synthesis of Thiourea Derivatives
The compound is also used in the synthesis of thiourea derivatives. These derivatives have various applications, including as intermediates in organic synthesis and potential pharmacological activities .
Tropane Alkaloids Synthesis
The related 8-azabicyclo[3.2.1]octane scaffold, which is central to the family of tropane alkaloids, has been a focus of research due to its wide array of biological activities. Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention, and 2-(Aminomethyl)quinclidine Dihydrochloride may play a role in such syntheses .
Bicyclo- and 1-Azabicyclo Compound Chemistry
Advances in the chemistry of bicyclo- and 1-azabicyclo compounds involve reactions that may utilize 2-(Aminomethyl)quinclidine Dihydrochloride as a reagent or intermediate. These compounds have applications in various chemical syntheses .
Eigenschaften
IUPAC Name |
1-azabicyclo[2.2.2]octan-2-ylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c9-6-8-5-7-1-3-10(8)4-2-7;;/h7-8H,1-6,9H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEMORLDYUJRPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1CC2CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)quinclidine Dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7R,8S,9S,10R)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol 7,8,9,10-Tetraacetat](/img/no-structure.png)
![6,6-Dimethyl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]furo[3,4-d]imidazol-4-one](/img/structure/B565851.png)






![4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole](/img/structure/B565867.png)